N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorobenzyl azide, which is then cyclized to form the triazole ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethylpyrazole with appropriate reagents.
Coupling Reaction: The triazole and pyrazole rings are then coupled together using a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~4~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Agriculture: The compound can be used as a pesticide or herbicide, leveraging its ability to disrupt biological pathways in pests.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N4-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: Known for its antiseptic properties.
2,4-Dichlorobenzaldehyde: Used in the synthesis of various organic compounds.
Di-2,4-dichlorobenzyltin Complexes: Studied for their anticancer activity.
Properties
Molecular Formula |
C14H14Cl2N6O2S |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H14Cl2N6O2S/c1-8-13(9(2)19-18-8)25(23,24)21-14-17-7-22(20-14)6-10-3-4-11(15)5-12(10)16/h3-5,7H,6H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
BEPPBCJTNMSQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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